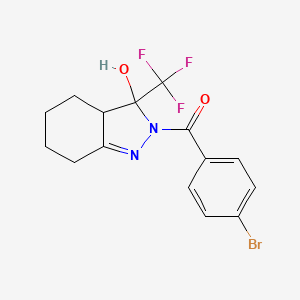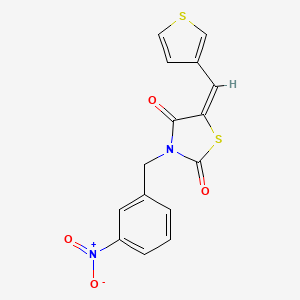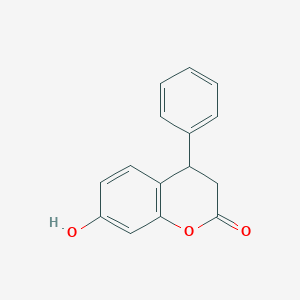![molecular formula C17H18N2O3S B5130103 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
SU6656 has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of Src family kinases, which play a crucial role in cell signaling pathways. This inhibition has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has been used in studies related to cancer research, neurobiology, and immunology.
Mecanismo De Acción
SU6656 is a selective inhibitor of Src family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups from ATP to the substrate. This inhibition leads to the regulation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
SU6656 has been shown to have various biochemical and physiological effects. It has been linked to the regulation of cell proliferation, differentiation, and survival. It has also been shown to inhibit the migration and invasion of cancer cells. SU6656 has been used in studies related to the regulation of neuronal activity and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SU6656 is its selectivity for Src family kinases. This selectivity allows for the specific inhibition of these kinases without affecting other signaling pathways. SU6656 has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of SU6656 is its potential off-target effects. It is important to use appropriate controls and assays to ensure the specificity of SU6656 in lab experiments.
Direcciones Futuras
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. SU6656 has also been shown to have potential therapeutic applications, and further studies are needed to explore its clinical potential.
Conclusion:
In conclusion, SU6656 is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a selective inhibitor of Src family kinases that has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has several advantages and limitations for lab experiments, and further studies are needed to explore its clinical potential.
Métodos De Síntesis
The synthesis of SU6656 involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting product with N-methylbenzenesulfonamide. The final product is obtained after purification and isolation steps.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(23(21,22)15-8-3-2-4-9-15)13-17(20)19-12-11-14-7-5-6-10-16(14)19/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSUCZHFDOWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)
![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

